6-Azido-N-Boc-hexylamine

Descripción general

Descripción

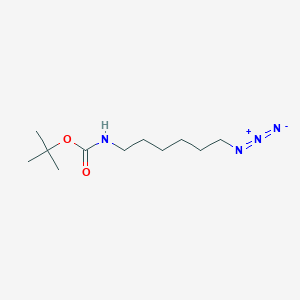

6-Azido-N-Boc-hexylamine, also known as (6-azido-hexyl)-carbamic acid tert-butyl ester or N-(6-azidohexyl)carbamic acid tert-butyl ester , is a derivative of hexylamine. It has a BOC (tert-butyloxycarbonyl) protecting group at the nitrogen atom and an azide functional group at the 6-position of the molecule . It is often used in organic synthesis and chemical research as a building block for the preparation of various organic compounds, such as peptides and specialized polymers .

Synthesis Analysis

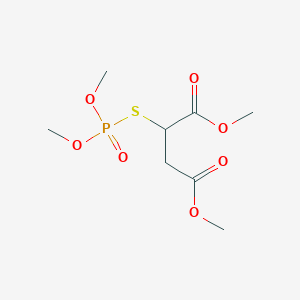

The synthesis of 6-Azido-N-Boc-hexylamine can be achieved from 6-Amino-1-hexanol and Di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular formula of 6-Azido-N-Boc-hexylamine is C11H22N4O2 . It has a molecular weight of 242.32 .Chemical Reactions Analysis

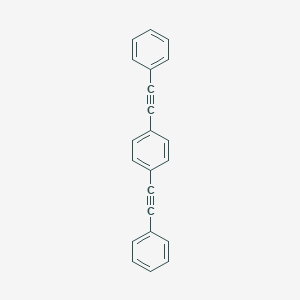

6-Azido-N-Boc-hexylamine is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

The density of 6-Azido-N-Boc-hexylamine is 1.06g/cm3 .Aplicaciones Científicas De Investigación

Proteomics Research

6-Azido-N-Boc-hexylamine: is mentioned as a biochemical used in proteomics research. This field involves the large-scale study of proteins, particularly their structures and functions .

Bioconjugation Approaches

This compound is known for its role in bioconjugation approaches, which involve attaching biomolecules to other molecules, proteins, or surfaces. Such techniques are crucial in biomedical research for diagnostics and therapeutics .

Targeted Therapeutic Release Mechanisms

It is also used in targeted therapeutic release mechanisms. This application is significant in creating treatments that can release drugs at specific sites within the body, improving efficacy and reducing side effects .

Safety and Hazards

When handling 6-Azido-N-Boc-hexylamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed .

Mecanismo De Acción

Target of Action

6-Azido-N-Boc-hexylamine is a biochemical used in proteomics research . It is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached.

Mode of Action

The compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow the compound to attach to antibodies, forming ADCs.

Propiedades

IUPAC Name |

tert-butyl N-(6-azidohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9-14-15-12/h4-9H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVHBVRTWMFCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650628 | |

| Record name | tert-Butyl (6-azidohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129392-87-6 | |

| Record name | tert-Butyl (6-azidohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 6-azido-N-Boc-hexylamine used in this study and what makes it advantageous?

A1: In this study, 6-azido-N-Boc-hexylamine was employed as a building block to introduce additional functional groups onto dextran, a biocompatible polysaccharide []. The researchers utilized a copper-catalyzed 1,3-dipolar cycloaddition, also known as the "click" reaction, between the azide group of 6-azido-N-Boc-hexylamine and a pentynyl-modified dextran (PyD) []. This reaction is highly efficient and specific, allowing for controlled modification of the dextran backbone. The resulting "click product" with 6-azido-N-Boc-hexylamine introduces a Boc-protected amine group to the dextran. This protecting group can be easily removed later, providing a handle for further functionalization with various molecules or linkers, expanding the potential applications of the modified dextran.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)

![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)